Methyl 7-chloro-7-oxoheptanoate is an organic compound with the molecular formula and a molecular weight of approximately 206.67 g/mol. It features a unique structure characterized by a ketone group and an ester group, along with a chlorine substituent at the 7-position of the heptanoate chain. This compound is recognized for its reactivity and versatility in various
The products formed from these reactions depend on the specific reagents and conditions used. For instance:
Methyl 7-chloro-7-oxoheptanoate exhibits significant biological activity due to its ability to interact with various biological targets. Its mechanism of action involves altering enzyme activities and influencing metabolic pathways, primarily due to its ketone and ester functionalities. This reactivity allows it to serve as a potential candidate for studies involving enzyme inhibition and metabolic regulation.
Several methods are available for synthesizing methyl 7-chloro-7-oxoheptanoate:
In industrial settings, large-scale synthesis often employs optimized methods similar to those described above, focusing on high yield and purity while minimizing by-products. Continuous flow reactors and automated systems enhance efficiency and scalability.
Methyl 7-chloro-7-oxoheptanoate has numerous applications across various fields:
Methyl 7-chloro-7-oxoheptanoate can be compared with other similar compounds, highlighting its unique properties:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Methyl 7-oxoheptanoate | Lacks chlorine atom, less reactive | More stable but less versatile than methyl 7-chloro |
| Ethyl 7-chloro-7-oxoheptanoate | Ethyl ester instead of methyl | Affects solubility and reactivity |
| 7-Chloroheptanoic acid | Acid form, more acidic, less volatile | Greater acidity compared to the ester form |
These comparisons illustrate that methyl 7-chloro-7-oxoheptanoate stands out due to its enhanced reactivity attributed to the presence of the chlorine atom, making it a valuable intermediate for further chemical transformations.